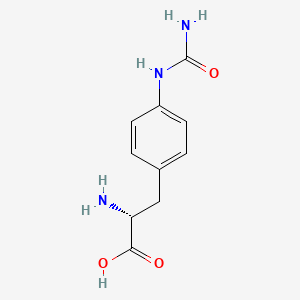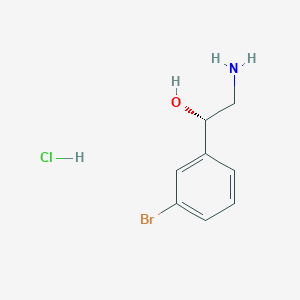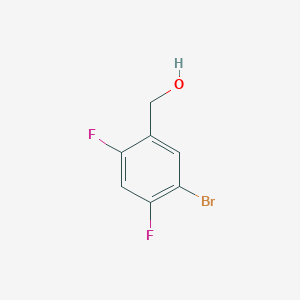
3-Thietaneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thietaneethanol is a sulfur-containing organic compound with the molecular formula C4H8OS It is characterized by a thietane ring, a four-membered ring containing a sulfur atom, attached to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Thietaneethanol can be synthesized through several methods. One common approach involves the reaction of thietane with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the thietane ring.
Another method involves the reduction of 3-thietanone using a reducing agent like lithium aluminum hydride (LiAlH4). This reaction is performed in an inert solvent such as diethyl ether and requires careful control of reaction conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Thietaneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 3-thietanone.
Reduction: The thietane ring can be reduced to a thiol group under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Thietanone
Reduction: 3-Thietanethiol
Substitution: Various substituted thietane derivatives
Aplicaciones Científicas De Investigación
3-Thietaneethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Thietaneethanol involves its interaction with various molecular targets. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Thiopheneethanol: Contains a thiophene ring instead of a thietane ring.
3-Thietanone: The oxidized form of 3-Thietaneethanol.
3-Thietanethiol: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of a thietane ring and an ethanol group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propiedades
IUPAC Name |
2-(thietan-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMDEHXWVSQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














